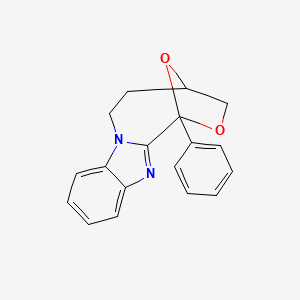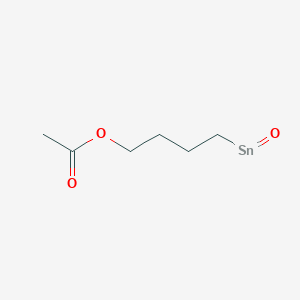
4-(Oxostannyl)butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxostannyl)butyl acetate is an organotin compound that features a tin atom bonded to a butyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis. The presence of the tin atom imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxostannyl)butyl acetate typically involves the reaction of butyl acetate with a tin-containing reagent. One common method is the reaction of butyl acetate with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the product. In a typical industrial setup, the reaction is carried out in a reactor equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxostannyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Tin oxides and butyl acetate derivatives.
Reduction: Lower oxidation state tin compounds and butyl alcohol.
Substitution: Various substituted butyl acetate derivatives.
Applications De Recherche Scientifique
4-(Oxostannyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 4-(Oxostannyl)butyl acetate involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The acetate group can also participate in esterification and hydrolysis reactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin acetate: Similar structure but with three butyl groups attached to the tin atom.
Dibutyltin diacetate: Contains two acetate groups bonded to the tin atom.
Monobutyltin trichloride: Features one butyl group and three chloride atoms bonded to the tin atom.
Uniqueness
4-(Oxostannyl)butyl acetate is unique due to its specific combination of a butyl acetate moiety and a tin atom. This combination imparts distinct chemical properties, making it useful in applications where other organotin compounds may not be suitable.
Propriétés
Numéro CAS |
80685-38-7 |
|---|---|
Formule moléculaire |
C6H11O3Sn |
Poids moléculaire |
249.86 g/mol |
InChI |
InChI=1S/C6H11O2.O.Sn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;; |
Clé InChI |
NVHTYILSQJOGCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC[Sn]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
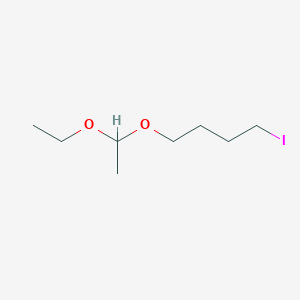
silane](/img/structure/B14433697.png)
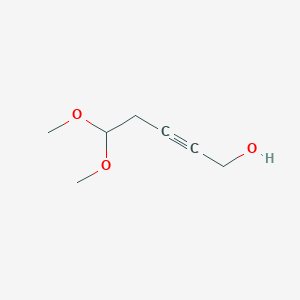





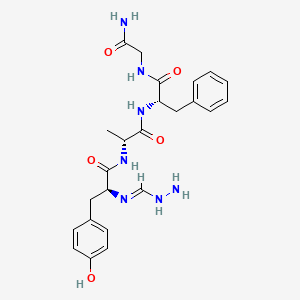
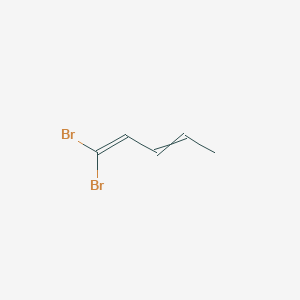
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
